molecular formula C14H26O B1206725 Sandalore CAS No. 65113-99-7

Sandalore

Cat. No.: B1206725
CAS No.: 65113-99-7
M. Wt: 210.36 g/mol
InChI Key: NGYMOTOXXHCHOC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Sandalore plays a significant role in biochemical reactions by interacting with olfactory receptor OR2AT4. This interaction induces an increase in intracellular calcium (Ca2+) and cyclic adenosine monophosphate (cAMP) levels in human keratinocytes . The binding of this compound to OR2AT4 triggers a cascade of intracellular signaling events that are crucial for various cellular functions.

Cellular Effects

This compound has notable effects on various cell types, particularly human keratinocytes and hair follicle cells. In keratinocytes, this compound promotes cell migration and proliferation, which are essential for wound healing and skin regeneration . Additionally, this compound has been shown to prolong the anagen phase of hair growth by decreasing apoptosis and increasing the production of insulin-like growth factor 1 (IGF-1) in hair follicle cells . These effects highlight this compound’s potential in dermatological applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with the olfactory receptor OR2AT4. This binding activates downstream signaling pathways involving Ca2+ and cAMP, leading to changes in gene expression and cellular behavior . The activation of OR2AT4 by this compound results in the upregulation of genes associated with cell proliferation and survival, thereby enhancing cellular functions such as wound healing and hair growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and maintains its activity over extended periods in vitro. Long-term exposure to this compound in cultured cells has shown sustained promotion of cell proliferation and hair growth

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively promotes hair growth and enhances skin regeneration without adverse effects . At higher doses, potential toxic effects and threshold levels need to be carefully evaluated to ensure safety and efficacy. Studies have shown that optimal dosages of this compound can achieve desired therapeutic outcomes without causing harm.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The activation of OR2AT4 by this compound influences metabolic flux and metabolite levels in keratinocytes and hair follicle cells . These interactions play a crucial role in modulating cellular metabolism and ensuring proper cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These mechanisms ensure the proper localization and accumulation of this compound in target cells, such as keratinocytes and hair follicle cells . The efficient transport and distribution of this compound are essential for its biological activity and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and cell membrane, where it interacts with OR2AT4. The targeting of this compound to specific cellular compartments is facilitated by post-translational modifications and targeting signals . These localization mechanisms are critical for this compound’s activity and its ability to modulate cellular functions effectively.

Preparation Methods

The preparation of 3-Campholenyl-2-butanol involves several synthetic routes. One common method includes the reaction of campholenic aldehyde with butanone in the presence of a catalyst and an alkaline substance under hydrogenation conditions . This method ensures the formation of the desired product with high yield and purity.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include additional purification steps to ensure the compound meets the required standards for commercial use.

Chemical Reactions Analysis

3-Campholenyl-2-butanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Campholenyl-2-butanol has several scientific research applications:

Comparison with Similar Compounds

3-Campholenyl-2-butanol is unique due to its selective agonist activity for the olfactory receptor OR2AT4 and its ability to prolong hair growth. Similar compounds include:

These compounds share some functional similarities but differ in their specific receptor interactions and biological effects.

Properties

IUPAC Name

3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h7,10,12-13,15H,6,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYMOTOXXHCHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C1(C)C)CCC(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3-Cyclopentene-1-butanol, .alpha.,.beta.,2,2,3-pentamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

65113-99-7
Record name Sandalore
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URL https://commonchemistry.cas.org/detail?cas_rn=65113-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sandalore
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065113997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclopentene-1-butanol, .alpha.,.beta.,2,2,3-pentamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name α,β,2,2,3-pentamethylcyclopent-3-ene-1-butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.485
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SANDALORE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL3NL51UU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 20.8 g (0.12 mole) of 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butanal dissolved in ethyl ether-anhydrous (50 ml) was added to a stirred solution of methyllithium (1.7 M) in ethyl ether (250 ml; 0.14 mole) which was previously cooled to 0° C. The mixture was stirred at 0°-5° C for 1.0 hour and then heated at reflux (36° C) for 3.0 hours. The mixture was cooled to 0° C and excess methyllithium was decomposed by slow dropwise addition of saturated sodium sulfate solution (50 ml). The mixture was poured into 150 ml of water, the lower aqueous layer was drawn off and extracted twice with 100 ml of ether. The ether extracts were combined, washed with 150 ml of brine, dried over sodium sulfate, filtered and the solvent removed by distillation. The residual oil was fractionally distilled to yield 3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol: 20.4 g (81% yield); bp 96°-98° (0.9 mm); mol wt. 210 (ms).
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20.8 g
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50 mL
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Synthesis routes and methods II

Procedure details

Into a one-liter stainless steel autoclave was charged 350 g (1.7 moles) of 3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one, 26.3 g (7.5 wgt-%) of copper chromite, 0.1 g (0.03 wgt-%) of potassium hydroxide and 250 ml of sec.-butyl alcohol. The mixture was stirred and heated to 160° C under 300 psi hydrogen pressure and was hydrogenated until the hydrogen uptake ceased. The mixture was cooled to ambient temperature. The autoclave was vented and then the reaction mixture removed and filtered through a thin pad of Filter-cel®. The solvent was removed from the filtrate by distillation to a pot temperature of 75° C at 10-15 mm. The residual viscous oil was fractionally distilled to give 3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol (a mixture of diastereomers). Yield 310 g (87% theory); bp 103°-106° C (1.0 mm); nD20 1.4730; mol wt. 210 (ms); nmr, 0.5δ, 0.8, 0.9 and 1.0 (6H, 4s, geminal dimethyl groups of the various diastereomers in the mixture), 1.0-1.1 (3H, d, buried under the CH3 singlets), 1.12 and 1.15 (3H, 2d, J=6.5 Hz, carbinol methyl groups of the various diastereomers in the mixture), 1.2-1.5 (6H, broad complex), 1.6 (3H, broad s, olefinic CH3), 1.7 (1H, s, hydroxyl H/exchanged by D2O, 1.8-2.4 (2H, broad complex, allylic methylene), 3.7 (1H, broad multiplet, carbinyl H), 5.2 (1H, broad multiplet, olefinic H); ir, 3360, 3040, 790 cm-1.
[Compound]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sandalore
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Sandalore
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Reactant of Route 5
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Reactant of Route 6
Sandalore

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